molecular formula C16H23Cl2N3O2S B12768100 Cotosudil dihydrochloride CAS No. 1258832-72-2

Cotosudil dihydrochloride

Cat. No.: B12768100
CAS No.: 1258832-72-2
M. Wt: 392.3 g/mol
InChI Key: KSHARUQDBWSRFQ-FFXKMJQXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cotosudil dihydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chloride compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cotosudil dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cotosudil dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Cotosudil dihydrochloride exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition leads to the modulation of various cellular processes, including cell contraction, motility, and proliferation. The compound targets the ROCK pathway, which is involved in regulating the cytoskeleton and cell shape .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cotosudil dihydrochloride is unique due to its specific molecular structure and its ability to inhibit both ROCK1 and ROCK2 isoforms. This dual inhibition makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

1258832-72-2

Molecular Formula

C16H23Cl2N3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride

InChI

InChI=1S/C16H21N3O2S.2ClH/c1-13-11-17-7-2-3-9-19(13)22(20,21)16-5-4-15-12-18-8-6-14(15)10-16;;/h4-6,8,10,12-13,17H,2-3,7,9,11H2,1H3;2*1H/t13-;;/m1../s1

InChI Key

KSHARUQDBWSRFQ-FFXKMJQXSA-N

Isomeric SMILES

C[C@@H]1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3.Cl.Cl

Canonical SMILES

CC1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3.Cl.Cl

Origin of Product

United States

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